molecular formula C7H14ClN B2417126 1-Cyclobutylprop-2-en-1-amine hydrochloride CAS No. 2416231-83-7

1-Cyclobutylprop-2-en-1-amine hydrochloride

Cat. No.: B2417126
CAS No.: 2416231-83-7
M. Wt: 147.65
InChI Key: GEOLBRQXIANOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt form of 1-Cyclobutylprop-2-en-1-amine, which is characterized by the presence of a cyclobutyl group attached to a prop-2-en-1-amine structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutylprop-2-en-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the Prop-2-en-1-amine Group: The prop-2-en-1-amine group is introduced through a series of reactions, including alkylation and amination.

    Formation of the Hydrochloride Salt: The final step involves the conversion of 1-Cyclobutylprop-2-en-1-amine to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

1-Cyclobutylprop-2-en-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutylprop-2-en-1-amine: The parent compound without the hydrochloride salt form.

    Cyclobutylamine: A simpler amine with a cyclobutyl group.

    Prop-2-en-1-amine: An amine with a prop-2-en-1 structure.

Uniqueness

1-Cyclobutylprop-2-en-1-amine hydrochloride is unique due to the presence of both the cyclobutyl and prop-2-en-1-amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-cyclobutylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(8)6-4-3-5-6;/h2,6-7H,1,3-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIIKIULXNFUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416231-83-7
Record name 1-cyclobutylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.